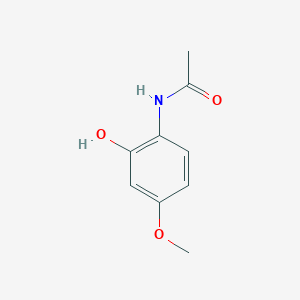

N-(2-hydroxy-4-methoxyphenyl)acetamide

Description

The exact mass of the compound N-(2-hydroxy-4-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-hydroxy-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOAIOPTKPVQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399374 | |

| Record name | N-(2-hydroxy-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58469-06-0 | |

| Record name | N-(2-hydroxy-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-HYDROXY-4'-METHOXYACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide, a compound of interest in natural product chemistry and as a potential building block in drug development. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and chemical sciences, offering not just protocols but the underlying scientific rationale for key procedural steps.

Introduction and Strategic Overview

N-(2-hydroxy-4-methoxyphenyl)acetamide is an acetamide derivative of 2-amino-4-methoxyphenol. It has been identified as a natural product isolated from the roots of Scoparia dulcis, a plant with a history in traditional medicine[1]. The presence of hydroxyl, amide, and methoxy functional groups on an aromatic scaffold makes it an attractive intermediate for synthetic chemistry and a subject for biological activity screening.

The synthesis of this target molecule hinges on a fundamental and highly efficient reaction: the chemoselective N-acetylation of an aminophenol. The greater nucleophilicity of the amino group compared to the phenolic hydroxyl group allows for a targeted reaction, forming the desired N-acyl product with high selectivity. This guide will detail a robust protocol for this synthesis, followed by a multi-technique approach to rigorously characterize the final product, ensuring its structural integrity and purity.

Synthesis Methodology: Chemoselective N-Acetylation

The chosen synthetic route is the direct acetylation of 2-amino-4-methoxyphenol using acetic anhydride. This method is favored for its high yield, straightforward execution, and the ready availability of reagents.

Causality of Reagent and Pathway Selection

-

Starting Material : The synthesis begins with 2-amino-4-methoxyphenol. This precursor can be synthesized via the catalytic hydrogenation of 4-methoxy-2-nitrophenol, a common and efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups[2].

-

Acylating Agent : Acetic anhydride is the ideal acetylating agent for this transformation. It is highly reactive, and the acetic acid byproduct is easily removed during work-up. The reaction is typically performed in a protic solvent like glacial acetic acid or water, which facilitates the reaction and subsequent product precipitation[3][4].

-

Chemoselectivity : The core principle of this synthesis is the selective acylation of the amine in the presence of a hydroxyl group. The nitrogen atom of the primary amine is a stronger nucleophile than the oxygen atom of the phenol. This difference in reactivity allows the acetylation to proceed preferentially at the amino group, a critical factor for achieving a high yield of the desired product without significant O-acetylation byproducts[5][6].

Detailed Experimental Protocol

Reaction Scheme:

Materials & Equipment:

-

2-amino-4-methoxyphenol

-

Acetic anhydride

-

Deionized water

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Step-by-Step Procedure:

-

Dissolution of Amine : In a 250 mL Erlenmeyer flask, prepare a suspension of 2-amino-4-methoxyphenol (e.g., 10.0 mmol) in 50 mL of deionized water. Stir the mixture vigorously to ensure it is well-dispersed.

-

Acetylation : While stirring the suspension at room temperature, add acetic anhydride (1.1 equivalents, 11.0 mmol) dropwise. The addition of a slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

Reaction : Continue stirring the reaction mixture vigorously for 30-45 minutes at room temperature. The product will begin to precipitate as a solid. The reaction is generally exothermic; an ice bath can be used to moderate the temperature if necessary.

-

Product Isolation : After the reaction period, cool the flask in an ice bath for 20 minutes to maximize the precipitation of the product.

-

Filtration : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove acetic acid and any unreacted starting materials.

-

Drying : Dry the crude product, either air-drying or in a vacuum oven at a low temperature (e.g., 50-60 °C).

-

Purification (Recrystallization) : Transfer the crude solid to a flask and add a minimal amount of a suitable solvent system (e.g., ethanol/water mixture) to dissolve it at boiling point. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: A multi-technique workflow for the characterization of the final product.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide via chemoselective N-acetylation. The provided step-by-step protocol, grounded in established chemical principles, is designed for reproducibility. Furthermore, the comprehensive characterization workflow, employing a suite of analytical techniques, establishes a rigorous standard for verifying the structural identity and purity of the final compound. Adherence to these methods will ensure the production of high-quality material suitable for further research and development applications.

References

-

OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]

-

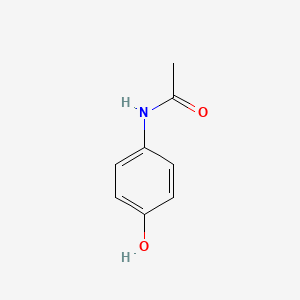

PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

-

IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). Retrieved from [Link]

-

ACS Publications. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

IUCr. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-hydroxy-2-methoxyphenyl)acetamide. Retrieved from [Link]

- Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.

-

ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]

-

Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?. Retrieved from [Link]

Sources

- 1. N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. prepchem.com [prepchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxy-4-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of N-(2-hydroxy-4-methoxyphenyl)acetamide (CAS No: 58469-06-0).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and validated experimental protocols for determining key parameters such as solubility, dissociation constant (pKa), chromatographic behavior, and spectroscopic characteristics. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization and application of this compound.

Introduction and Chemical Identity

N-(2-hydroxy-4-methoxyphenyl)acetamide is a substituted acetamide derivative featuring a phenol, a methoxy ether, and an amide functional group. These groups dictate its chemical behavior and physical properties, making it a molecule of interest as a potential intermediate in pharmaceutical synthesis and a building block in organic chemistry. Understanding its physicochemical profile is paramount for predicting its behavior in various systems, including formulation, reaction kinetics, and biological interactions.

This guide provides not just data, but the causality behind the experimental choices, ensuring that the described protocols are robust and self-validating.

Table 1: Chemical Identifiers for N-(2-hydroxy-4-methoxyphenyl)acetamide

| Identifier | Value | Reference |

| IUPAC Name | N-(2-hydroxy-4-methoxyphenyl)acetamide | [2] |

| CAS Number | 58469-06-0 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2][3] |

| 2D Structure |  |

Note: A placeholder image is used for the 2D structure. The IUPAC name and formula define the precise structure.

Solubility Profile: A Multifaceted Analysis

2.1 Theoretical Considerations

The solubility of N-(2-hydroxy-4-methoxyphenyl)acetamide is governed by the interplay between its hydrophilic and lipophilic moieties. The phenolic hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. The methoxy group offers some polar character, while the benzene ring and acetyl methyl group contribute to its lipophilicity, enabling dissolution in organic solvents.

2.2 Qualitative Solubility Assessment

Based on supplier data, the compound exhibits good solubility in a range of common laboratory solvents. This indicates its utility in various reaction and analysis media.[1]

Table 2: Qualitative Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

2.3 Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining aqueous solubility, a critical parameter for drug development. The choice of an HPLC-UV assay for quantification ensures high specificity and sensitivity, allowing for accurate measurement even at low concentrations.

Methodology Steps:

-

Preparation: Add an excess amount of N-(2-hydroxy-4-methoxyphenyl)acetamide to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours. This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Sample Extraction: Carefully withdraw an aliquot from the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using the HPLC method detailed in Section 4.0.

-

Quantification: Calculate the concentration in the original supernatant based on the dilution factor and the calibration curve.

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Dissociation Constant (pKa)

3.1 Theoretical Considerations

The pKa value is a measure of the acidity of a compound. N-(2-hydroxy-4-methoxyphenyl)acetamide possesses a phenolic hydroxyl group, which is the primary acidic center. The pKa of unsubstituted phenol is approximately 10. The substituents on the ring will modulate this acidity. The methoxy group at the para position is electron-donating, which would typically decrease acidity (increase pKa). Conversely, the ortho-acetamido group is electron-withdrawing, which would increase acidity (decrease pKa). The net effect determines the final pKa, which is crucial for predicting the compound's charge state at different pH values.

3.2 Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly effective for compounds with a pH-dependent chromophore, which is the case here due to the phenolate anion formation. It relies on measuring the absorbance change as a function of pH.

Methodology Steps:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7 to pH 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with the same total compound concentration but varying pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the acidic (phenol) and basic (phenolate) forms. Plot the absorbance at this wavelength against the pH of the buffers.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value.

Diagram 2: Logic for Spectrophotometric pKa Determination

Caption: Data analysis workflow for pKa determination via UV-Vis.

Chromatographic Profile by Reversed-Phase HPLC

4.1 Principle and Justification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity and quantifying N-(2-hydroxy-4-methoxyphenyl)acetamide. The compound's moderate polarity makes it ideal for retention on a non-polar stationary phase (like C18) with elution controlled by a polar mobile phase. A gradient elution method, starting with a high aqueous content and transitioning to a higher organic content, provides the necessary resolving power to separate the main analyte from potential impurities or degradation products.

4.2 Recommended HPLC Method for Purity and Assay

This method is adapted from established protocols for similar acetamide compounds and is designed for robustness and high resolution.[4][5][6]

Table 3: HPLC Method Parameters

| Parameter | Recommended Conditions | Justification |

| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector | Standard for robust method development and execution. |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm | Provides excellent retention and efficiency for this analyte class. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier sharpens peaks and controls ionization. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of non-polar impurities while retaining early-eluting ones. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |

| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time fluctuations. |

| Detection | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

4.3 System Suitability: A Self-Validating System

To ensure the trustworthiness of each analytical run, a system suitability standard must be analyzed.

-

Standard Preparation: Prepare a solution containing the analyte and a known related impurity or a closely eluting compound.

-

Injection and Analysis: Make five replicate injections of this solution before analyzing any samples.

-

Acceptance Criteria: The system is deemed suitable only if the following criteria are met:

-

Tailing Factor: Between 0.8 and 1.5 for the main analyte peak.

-

Resolution: >2.0 between the analyte and the adjacent peak.

-

Repeatability (RSD): <2.0% for the peak area of the five replicate injections.

-

Meeting these criteria validates that the chromatographic system is performing adequately on the day of analysis.

Spectroscopic Characterization

5.1 Infrared (IR) Spectroscopy

-

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of functional groups.

-

Expected Features: The IR spectrum is predicted to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include a broad O-H stretch (phenol) around 3300 cm⁻¹, an N-H stretch (amide) around 3200 cm⁻¹, a sharp C=O stretch (amide I band) around 1650 cm⁻¹, and C-O stretches (ether and phenol) in the 1250-1000 cm⁻¹ region.[7]

-

Protocol: A sample is prepared as a KBr pellet or analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A background spectrum is collected first, followed by the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Theoretical Basis: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

Expected ¹H NMR Features: The spectrum should show distinct signals for each unique proton environment. Expected signals include: a singlet for the acetyl methyl group (~2.1 ppm), a singlet for the methoxy group (~3.8 ppm), distinct aromatic protons in the 6.5-7.5 ppm range with splitting patterns dictated by their ortho, meta, and para relationships, and broad singlets for the phenolic OH and amide NH protons, whose chemical shifts are concentration and solvent dependent.[8][9]

-

Expected ¹³C NMR Features: The spectrum will show signals for each unique carbon, including the acetyl methyl (~24 ppm), methoxy carbon (~55 ppm), aromatic carbons (100-160 ppm), and the amide carbonyl carbon (~170 ppm).

-

Protocol: A ~10 mg sample is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable OH and NH protons. The sample is then analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

5.3 Mass Spectrometry (MS)

-

Theoretical Basis: MS provides the exact mass of the molecule and information about its fragmentation pattern, confirming its identity.

-

Expected Features: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to 196.22. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol) is infused directly or via an HPLC system into the mass spectrometer's ESI source. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion.

Summary of Physicochemical Data

The following table consolidates the key physicochemical parameters for N-(2-hydroxy-4-methoxyphenyl)acetamide, providing a quick reference for researchers.

Table 4: Consolidated Physicochemical Properties

| Property | Value / Expected Range | Method of Determination |

| Molecular Weight | 195.21 g/mol | Calculation / Mass Spectrometry |

| Appearance | Solid (predicted) | Visual Inspection |

| Aqueous Solubility | To be determined | Shake-Flask Method with HPLC-UV |

| Organic Solubility | Soluble in DMSO, CHCl₃, etc.[1] | Qualitative Assessment |

| pKa (Phenolic OH) | ~8-10 (predicted) | UV-Vis Spectrophotometry |

| UV λmax | ~250-290 nm (predicted) | UV-Vis Spectroscopy |

| HPLC Retention Time | Method Dependent | RP-HPLC |

References

- Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. SIELC Technologies.

- N-(4-Methoxyphenyl)acetamide. Echemi.

- Supplementary Inform

- N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook.

- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform

- N-(4-Methoxyphenyl)Acetamide. PubChem.

- N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide. PubChem.

- N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0. ChemFaces.

- N-(4-Hydroxy-3-methoxybenzyl)acetamide. PubChem.

- Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.

- High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. Benchchem.

Sources

- 1. N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide | C10H13NO3 | CID 291616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Hydroxy-3-methoxybenzyl)acetamide | C10H13NO3 | CID 606880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. oiccpress.com [oiccpress.com]

- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

"N-(2-hydroxy-4-methoxyphenyl)acetamide CAS number and molecular structure"

This guide provides a comprehensive technical overview of N-(2-hydroxy-4-methoxyphenyl)acetamide, a molecule of growing interest in the fields of medicinal chemistry and drug development. We will delve into its fundamental chemical properties, molecular structure, synthesis, and potential therapeutic applications, offering insights grounded in established scientific principles and experimental data.

Core Identification and Molecular Architecture

Chemical Abstract Service (CAS) Number: 58469-06-0[1]

N-(2-hydroxy-4-methoxyphenyl)acetamide is a substituted aromatic amide. Its structure is characterized by a central benzene ring functionalized with three substituents: an acetamide group, a hydroxyl group, and a methoxy group. The "2-hydroxy" and "4-methoxy" designations indicate the positions of the hydroxyl and methoxy groups relative to the acetamide substituent on the phenyl ring. This specific arrangement of functional groups—a phenol, an ether, and an amide—imparts a unique combination of chemical reactivity and biological potential to the molecule.[2]

The molecular formula for N-(2-hydroxy-4-methoxyphenyl)acetamide is C9H11NO3.[3]

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is critical to understanding the molecule's interactions and reactivity.

Caption: Molecular structure of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C9H11NO3 | [3] |

| Molecular Weight | 181.19 g/mol | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | ChemFaces[1] |

| Appearance | Solid | - |

| XLogP3 | 1.1 | Echemi[5] |

Synthesis and Experimental Protocols

The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide can be achieved through the acetylation of the corresponding aminophenol. The following protocol is a representative method adapted from the synthesis of related acetanilide compounds.[6][7]

Workflow for the Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide

Caption: Generalized workflow for the synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-amino-5-methoxyphenol in glacial acetic acid. The acetic acid serves as a solvent that is compatible with the acetylating agent.

-

Acetylation: To the stirred solution, add acetic anhydride. Acetic anhydride is a common and efficient acetylating agent for amines. The reaction is typically carried out at room temperature.[6][7]

-

Reaction Monitoring: The reaction mixture is stirred continuously for an extended period, for instance, 18 hours, to ensure the completion of the acetylation.[6][7] Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, often by the addition of water, to hydrolyze any remaining acetic anhydride. The product may precipitate out of the solution or can be extracted using an appropriate organic solvent.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) is a common method to obtain the pure N-(2-hydroxy-4-methoxyphenyl)acetamide.[6][7]

Self-Validating System Justification: Each step in this protocol includes inherent checks. The purity of the starting materials is the first control point. During the reaction, TLC allows for qualitative assessment of the conversion of the starting material to the product. The final purification step, recrystallization, is self-validating in that the formation of well-defined crystals is indicative of a high-purity compound. The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

The unique chemical scaffold of N-(2-hydroxy-4-methoxyphenyl)acetamide, combining phenolic and acetamide functionalities, makes it a compound of significant interest in medicinal chemistry.[2]

Natural Occurrence and Ethnopharmacological Relevance

N-(2-hydroxy-4-methoxyphenyl)acetamide has been identified as a natural product isolated from the roots of Scoparia dulcis, a plant with a history of use in traditional medicine.[2] This natural origin provides a strong rationale for exploring its biological activities.

Anticipated Biological Activities

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of N-(2-hydroxy-4-methoxyphenyl)acetamide suggests it may possess similar capabilities.

-

Anti-inflammatory and Anticancer Potential: Phenolic acids and their derivatives have been recognized for a wide array of pharmacological properties, including anti-inflammatory and anticancer activities.[2] Furthermore, related compounds like N-(2-hydroxyphenyl)acetamide have demonstrated potent antitumor effects against human breast cancer cell lines (MCF-7).[8] This suggests that N-(2-hydroxy-4-methoxyphenyl)acetamide could be a valuable lead compound for the development of novel therapeutic agents in these areas.

Structure-Activity Relationship (SAR) Studies

This molecule serves as an excellent candidate for structure-activity relationship (SAR) studies.[2] By systematically modifying the functional groups—for example, altering the position of the hydroxyl and methoxy groups or modifying the acetyl group—researchers can probe the structural requirements for specific biological activities. These studies are crucial for the rational design of more potent and selective drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-(2-hydroxy-4-methoxyphenyl)acetamide.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid contact with skin and eyes. Minimize dust formation and ensure adequate ventilation.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[9]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: If swallowed, seek medical advice.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][10]

Conclusion

N-(2-hydroxy-4-methoxyphenyl)acetamide is a multifaceted compound with a well-defined chemical structure and intriguing potential for applications in drug discovery and development. Its natural origin, coupled with the known biological activities of its constituent functional groups, provides a solid foundation for further investigation. The synthetic accessibility of this molecule allows for the exploration of its therapeutic potential through SAR studies, paving the way for the development of novel drug candidates. As research in this area progresses, N-(2-hydroxy-4-methoxyphenyl)acetamide may emerge as a valuable tool in the arsenal of medicinal chemists and pharmacologists.

References

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

PubChem. 2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. Available from: [Link]

-

PubChem. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

PubChemLite. N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). Available from: [Link]

-

BioHippo. N-(2-Hydroxy-4-methoxyphenyl)acetamide. Available from: [Link]

-

PubChem. N-[(2-hydroxy-4-methylphenyl)methoxy]acetamide. Available from: [Link]

-

NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. Available from: [Link]

-

Acetamide. MSDS. Available from: [Link]

-

PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

PubChem. 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. Available from: [Link]

-

IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

PubChem. 2-(4-Methoxyphenyl)acetamide. Available from: [Link]

-

PubMed. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Available from: [Link]

-

IUCr Journals. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]

-

ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Available from: [Link]

-

IUCr. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

ResearchGate. (PDF) N-(4-Methoxyphenyl)acetamide. Available from: [Link]

Sources

- 1. N-(2-Hydroxy-4-methoxyphenyl)acetamide | CAS:58469-06-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. benchchem.com [benchchem.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. PubChemLite - N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

"spectroscopic analysis (NMR, IR, MS) of N-(2-hydroxy-4-methoxyphenyl)acetamide"

An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of N-(2-hydroxy-4-methoxyphenyl)acetamide, a key chemical intermediate. As researchers and professionals in drug development and chemical synthesis, a rigorous and unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectral features observed in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the "why" behind the data, grounding our interpretations in established chemical principles and providing detailed, field-proven experimental protocols.

Introduction: The Molecule in Focus

N-(2-hydroxy-4-methoxyphenyl)acetamide (Molecular Formula: C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) is a substituted aromatic amide. Its structure, featuring a phenolic hydroxyl group, a methoxy ether, and a secondary amide, presents a rich landscape for spectroscopic investigation. These functional groups are common in pharmacologically active compounds, making the precise characterization of this molecule a critical step in quality control and synthetic verification.

This guide details a systematic approach to confirming the molecular structure, utilizing a synergistic combination of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elucidate fragmentation patterns that offer clues to the molecular backbone.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present through their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through the precise chemical environments of ¹H and ¹³C nuclei.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For a molecule like N-(2-hydroxy-4-methoxyphenyl)acetamide, Electrospray Ionization (ESI) is often preferred over Electron Ionization (EI) as it is a "softer" technique, increasing the probability of observing the intact protonated molecular ion.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Dissolve 1 mg of N-(2-hydroxy-4-methoxyphenyl)acetamide in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. This ensures sample purity before MS analysis.

-

MS Analysis: Analyze the eluent in positive ion mode. Set the mass spectrometer to scan a range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the predicted protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Predicted Fragmentation

The primary goal is to identify the protonated molecular ion, [M+H]⁺, at an m/z corresponding to the compound's monoisotopic mass (182.08118). The fragmentation is predictable, primarily involving the cleavage of the amide group, which is the most labile part of the molecule.[1]

Table 1: Predicted Mass Spectrometry Data (ESI Positive Mode)

| m/z (Predicted) | Ion Formula | Description |

| 182.08 | [C₉H₁₂NO₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 140.07 | [C₇H₉O₃]⁺ | Loss of ketene (CH₂=C=O) from the amide group. This is a common fragmentation for N-acetyl compounds.[1] |

| 125.05 | [C₇H₇O₂]⁺ | Subsequent loss of an amino group (-NH₂) from the m/z 140 fragment. |

| 123.04 | [C₇H₇O₂]⁺ | Loss of the entire acetamide group and rearrangement. |

The fragmentation pathway provides a structural fingerprint, confirming the presence and connectivity of the N-acetyl group to the phenolic ring.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical sequence of bond cleavages that lead to the major observed fragments in a tandem MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid N-(2-hydroxy-4-methoxyphenyl)acetamide powder directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of N-(2-hydroxy-4-methoxyphenyl)acetamide will display a series of characteristic absorption bands that confirm its key structural features. The presence of hydrogen bonding (intramolecular between the phenolic -OH and amide oxygen, and intermolecular) will typically broaden the -OH and -N-H stretching bands.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H Stretch | Phenol (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[3] |

| 3350 - 3150 | N-H Stretch | Secondary Amide (-NH) | Confirms the secondary amide linkage. Often appears as a distinct peak on the shoulder of the broader O-H band.[2] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) | Corresponds to the methyl groups of the acetyl and methoxy functions. |

| 1680 - 1640 | C=O Stretch (Amide I) | Amide Carbonyl | A strong, sharp peak confirming the amide group. Its position is sensitive to hydrogen bonding.[3] |

| 1600 & 1500 | C=C Stretch | Aromatic Ring | Two distinct peaks characteristic of the benzene ring.[4] |

| 1560 - 1520 | N-H Bend (Amide II) | Amide N-H | A key band confirming the secondary amide, resulting from a mix of N-H bending and C-N stretching. |

| 1250 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | A strong band indicating the presence of the methoxy group attached to the aromatic ring. |

The combination of these bands provides a definitive fingerprint, confirming the presence of the phenolic, methoxy, and secondary acetamide groups attached to an aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number and electronic environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the compound and its residual proton signal does not obscure key regions. Crucially, it allows for the observation of exchangeable protons (-OH and -NH).

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-(2-hydroxy-4-methoxyphenyl)acetamide.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

-

Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum to confirm the -OH and -NH protons, which will disappear.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift (position), integration (number of protons), and multiplicity (neighboring protons).

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 - 9.5 | Singlet (broad) | 1H | Phenolic -OH | The phenolic proton is acidic and its signal is typically broad. Its position is concentration-dependent. |

| ~8.8 - 9.1 | Singlet | 1H | Amide -NH | The amide proton signal is a singlet. It will disappear upon D₂O exchange. |

| ~7.5 - 7.7 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing acetamide group, shifting it downfield. |

| ~6.3 - 6.5 | Doublet of doublets | 1H | Ar-H (H5) | This proton is coupled to both H6 and H3. |

| ~6.2 - 6.4 | Doublet | 1H | Ar-H (H3) | This proton is ortho to the electron-donating methoxy group, shifting it upfield. |

| ~3.7 | Singlet | 3H | Methoxy (-OCH₃) | Methoxy protons are shielded and appear as a sharp singlet. |

| ~2.0 | Singlet | 3H | Acetyl (-COCH₃) | Acetyl methyl protons are deshielded by the adjacent carbonyl and appear as a singlet. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the amide is significantly deshielded.[5] |

| ~158 | C4-O | Aromatic carbon bearing the methoxy group, shifted downfield by the oxygen. |

| ~150 | C2-O | Aromatic carbon bearing the hydroxyl group. |

| ~122 | C1-N | Aromatic carbon bearing the acetamide group. |

| ~115 | C6 | Aromatic C-H. |

| ~105 | C5 | Aromatic C-H. |

| ~101 | C3 | Aromatic C-H, shifted upfield due to the ortho/para directing effects of -OH and -OCH₃. |

| ~55 | -OCH₃ | The methoxy carbon is shielded relative to the aromatic carbons. |

| ~23 | -COCH₃ | The acetyl methyl carbon. |

Integrated Analytical Workflow

The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and together they create a cohesive and unambiguous structural proof.

Caption: A synergistic workflow for the structural elucidation of the target compound.

Safety and Handling

According to available Safety Data Sheets (SDS) for similar acetamide compounds, N-(2-hydroxy-4-methoxyphenyl)acetamide should be handled with care.[6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

The structural characterization of N-(2-hydroxy-4-methoxyphenyl)acetamide is definitively achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the correct molecular weight and provides a fragmentation pattern consistent with the expected structure. IR spectroscopy validates the presence of all key functional groups: the phenolic hydroxyl, the methoxy ether, and the secondary amide. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the aromatic ring and the connectivity of all atoms. This integrated, multi-technique approach represents a robust and reliable methodology for structural confirmation in research and industrial settings.

References

-

Angene Chemical. (2025). Safety Data Sheet. [Link]

-

PubChem. N-(4-hydroxy-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

LibreTexts, Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

Request PDF. (2025). Phenolic compound explorer: A mid-infrared spectroscopy database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.cn]

A Technical Guide to the Solubility and Stability of N-(2-hydroxy-4-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of N-(2-hydroxy-4-methoxyphenyl)acetamide, a phenolic acetamide of interest in pharmaceutical and chemical research. The document outlines the theoretical principles governing its solubility in various solvent systems and details robust experimental protocols for its empirical determination. Furthermore, it delves into the stability profile of the compound, presenting a systematic approach to conducting forced degradation studies under various stress conditions as mandated by regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the comprehensive characterization of this molecule.

Introduction: Understanding N-(2-hydroxy-4-methoxyphenyl)acetamide

N-(2-hydroxy-4-methoxyphenyl)acetamide is a compound that integrates a phenolic hydroxyl group, an ether (methoxy) group, and an acetamide moiety within its structure.[1] This unique combination of functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters in the development of pharmaceutical formulations and other chemical applications.[1] The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl, hydroxyl, and ether oxygens) suggests a nuanced interaction with different solvents. Its phenolic nature also makes it susceptible to specific degradation pathways, such as oxidation.[1][2]

A thorough understanding of these characteristics is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for use during synthesis and purification.

-

Analytical Method Development: Creating reliable methods for quantification and purity assessment.

-

Stability-Indicating Assays: Designing assays that can separate the intact molecule from its degradation products.[3]

-

Shelf-Life Prediction: Establishing appropriate storage conditions and expiration dating.[4][5]

This guide will provide the scientific rationale and detailed protocols to empower researchers to fully characterize the solubility and stability of N-(2-hydroxy-4-methoxyphenyl)acetamide.

Solubility Profiling: A Multi-Solvent Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key factor in formulation design. The principle "like dissolves like" provides a foundational but simplified view. A more detailed analysis considers the interplay of polarity, hydrogen bonding, and the specific functional groups of both the solute and the solvent.

Theoretical Considerations for Solvent Selection

The molecular structure of N-(2-hydroxy-4-methoxyphenyl)acetamide suggests the following solubility behaviors:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl and amide groups can form strong hydrogen bonds with these solvents, facilitating dissolution. However, the aromatic ring introduces a degree of hydrophobicity that may limit solubility in highly polar solvents like water. The solubility in aqueous solutions is also expected to be pH-dependent due to the acidic nature of the phenolic hydroxyl group.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors for the compound's hydroxyl and amide protons. Their intermediate polarity often provides a good balance for dissolving molecules with both polar and non-polar regions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the compound's significant polarity and hydrogen bonding capability.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and reliable protocol that ensures the solution is fully saturated.

Methodology:

-

Preparation: Add an excess amount of N-(2-hydroxy-4-methoxyphenyl)acetamide to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and bring the concentration into the quantifiable range.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by back-calculating from the diluted sample concentration to the original supernatant concentration.

Data Presentation: Comparative Solubility Table

For clarity and ease of comparison, solubility data should be presented in a tabular format.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) [Hypothetical Data] |

| Polar Protic | Water (pH 7.0) | 25 | 0.5 |

| Ethanol | 25 | 25.0 | |

| Methanol | 25 | 30.0 | |

| Polar Aprotic | Acetone | 25 | 45.0 |

| Acetonitrile | 25 | 15.0 | |

| DMSO | 25 | >100.0 | |

| Non-Polar | Hexane | 25 | <0.1 |

Stability Profiling and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[4][5] Forced degradation, or stress testing, is an essential part of this process.[2][3][7] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][8] This is foundational for developing and validating stability-indicating analytical methods, as required by ICH guidelines.[9][10][11]

Rationale for Stress Conditions

The selection of stress conditions is based on the chemical structure of N-(2-hydroxy-4-methoxyphenyl)acetamide and regulatory expectations.

-

Acid/Base Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-amino-5-methoxyphenol and acetic acid.[2]

-

Oxidation: The electron-rich phenolic ring is a prime target for oxidative degradation.[2] This is a common degradation pathway for phenolic compounds.

-

Thermal Degradation: Exposure to dry heat can provide the energy to overcome activation barriers for various degradation reactions.[2]

-

Photodegradation: Many aromatic compounds absorb UV or visible light, which can lead to photolytic degradation. A photostability study is a key part of the stability testing package.

Experimental Protocol: Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[8] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-(2-hydroxy-4-methoxyphenyl)acetamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C). A solution can also be heated.[12]

-

Photolytic Degradation: Expose a solution and a solid sample to a combination of UV and visible light as specified in ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization (for acid/base samples): Neutralize the acid and base-stressed samples before analysis to prevent further degradation and protect the analytical column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method, often coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the parent peak in the presence of any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. A good mass balance (typically 95-105%) provides confidence in the analytical method.

-

Identification of Degradants: Use the MS data to tentatively identify the molecular weights of the degradation products, which helps in elucidating the degradation pathways.

-

Stability-Indicating Method Validation

The analytical method used for stability studies must be validated to prove it is "stability-indicating." This means the method must be able to accurately measure the decrease in the amount of the active drug substance due to degradation. According to ICH Q2(R1), specificity is a key validation parameter.[13][14][15] This is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Key Validation Parameters:

-

Specificity: Resolution between the parent peak and all degradation peaks.

-

Accuracy & Precision: To ensure reliable quantification.

-

Linearity & Range: To cover the expected concentrations.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): For quantifying impurities.

Conclusion and Formulation Implications

The comprehensive study of the solubility and stability of N-(2-hydroxy-4-methoxyphenyl)acetamide is a non-negotiable prerequisite for its successful development in any application. The solubility profile guides the selection of appropriate excipients and manufacturing processes, while the stability profile informs packaging, storage conditions, and shelf-life determination. The methodologies described in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for generating the high-quality data necessary for informed decision-making in research and development. By understanding the inherent physicochemical properties of this molecule, scientists can proactively design stable, effective, and safe products.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003). Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021). Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. (2003). Available from: [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). Available from: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available from: [Link]

-

Forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]

-

2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-hydroxy-N-[(4-methoxyphenyl)methyl]acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. (2016). Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). Available from: [Link]

-

2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. (2011). Available from: [Link]

-

Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Available from: [Link]

-

N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. Chemistry Stack Exchange. (2015). Available from: [Link]

-

N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). PubChemLite. Available from: [Link]

-

N-(4-Methoxyphenyl)Acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. National Institutes of Health (NIH). Available from: [Link]

-

Acetamide, N-[(4-methoxyphenyl)methyl]-. Cheméo. Available from: [Link]

-

Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. (2020). Available from: [Link]

-

Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. ikev.org [ikev.org]

- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. acdlabs.com [acdlabs.com]

- 8. sgs.com [sgs.com]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Official web site : ICH [ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

An In-Depth Technical Guide to the Biological Activity Screening of N-(2-hydroxy-4-methoxyphenyl)acetamide Derivatives

Introduction

The N-(2-hydroxy-4-methoxyphenyl)acetamide scaffold represents a privileged structure in medicinal chemistry. It combines a phenolic moiety, known for its antioxidant and hydrogen-donating capabilities, with an acetamide group, a common feature in numerous biologically active compounds.[1][2][3] This unique combination suggests a high potential for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer effects. The strategic screening of derivatives based on this core structure is a critical step in identifying lead compounds for novel therapeutic agents.

This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems through appropriate controls, and ground our methodologies in authoritative scientific principles. Our objective is to equip researchers with the necessary tools to not only generate robust data but also to interpret it, paving the way for meaningful structure-activity relationship (SAR) analysis.

Overall Screening Cascade

The journey from a newly synthesized derivative to a potential lead compound follows a logical progression of screening assays. This cascade is designed to efficiently identify promising candidates and characterize their biological profiles. We begin with broad, high-throughput primary screens for general bioactivity and progressively move towards more specific and complex assays for the most potent derivatives.

Caption: High-level workflow for screening N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives.

Section 1: Antioxidant Activity Screening

Rationale & Scientific Principle

The presence of a phenolic hydroxyl group on the core scaffold makes these derivatives prime candidates for antioxidant activity. Phenolic compounds can neutralize harmful reactive oxygen species (ROS) by donating a hydrogen atom or an electron, a mechanism central to mitigating oxidative stress involved in numerous diseases.[1][4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely used method to assess this radical scavenging ability.[4][5] It is based on the principle that the stable DPPH free radical, which is deep purple and absorbs light around 517 nm, is reduced by an antioxidant to its non-radical form, DPPH-H, resulting in a color change to yellow and a corresponding decrease in absorbance.[6][7]

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

-

Reagent Preparation :

-

DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.[7][8]

-

Test Compounds : Prepare a stock solution of each derivative (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. Create a series of dilutions from this stock to test a range of concentrations.

-

Positive Control : Prepare a stock solution and serial dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.

-

Blank : The solvent used for dissolving the test compounds will serve as the blank.

-

-

Assay Procedure (96-well plate format) :

-

Add 180 µL of the DPPH working solution to each well of a 96-well microplate.

-

Add 20 µL of the serially diluted test compounds, positive control, or blank to the respective wells.

-

The control wells will contain 180 µL of DPPH solution and 20 µL of the solvent (without any antioxidant).[6]

-

Mix gently by pipetting and incubate the plate for 30 minutes in the dark at room temperature.[8]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]

-

-

Data Analysis :

-

The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] × 100 [6]

-

Plot the % RSA against the concentration of each derivative.

-

Determine the IC50 value, which is the concentration of the derivative required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

-

Sample Data Presentation

| Compound ID | Substitution Pattern | IC50 (µM) ± SD |

| Parent | H | 85.2 ± 4.1 |

| Deriv-01 | 5-Chloro | 112.5 ± 6.3 |

| Deriv-02 | 5-Nitro | 150.8 ± 8.9 |

| Deriv-03 | 5-Methyl | 70.1 ± 3.5 |

| Ascorbic Acid | (Positive Control) | 25.5 ± 1.8 |

Section 2: Antimicrobial Activity Screening

Rationale & Scientific Principle

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial agents.[9] Acetamide derivatives have shown promise in this area.[10][11] The agar well diffusion method is a standard, cost-effective preliminary test to evaluate the ability of a compound to inhibit microbial growth. The principle is straightforward: a test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.[9]

Experimental Workflow: Agar Well Diffusion

Caption: Step-by-step workflow for the agar well diffusion antimicrobial assay.

Detailed Protocol: Agar Well Diffusion

-

Materials Preparation :

-

Bacterial Strains : Use standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Media : Prepare and sterilize Mueller-Hinton Agar (MHA) for plating and Mueller-Hinton Broth (MHB) for inoculum preparation.[12]

-

Inoculum Preparation : Grow the bacterial strains in MHB overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

-

Test Compounds : Dissolve the derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

-

-

Assay Procedure :

-

Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum over the entire surface of an MHA plate.[12]

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.[12]

-

Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution into a designated well.

-

Include a positive control (a standard antibiotic like Levofloxacin) and a negative control (the solvent, e.g., DMSO) in separate wells on the same plate.[12][13]

-

Allow the plates to stand for about 1 hour to permit diffusion of the compounds.

-

Invert the plates and incubate at 37°C for 24 hours.[13]

-

-

Data Analysis :

-

After incubation, measure the diameter of the clear zone of inhibition around each well, including the diameter of the well itself.

-

Measurements are typically recorded in millimeters (mm).[9] A larger zone of inhibition indicates greater antibacterial activity.

-

Sample Data Presentation

| Compound ID | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Parent | 1 mg/mL | 10 ± 1 | 8 ± 1 |

| Deriv-04 | 1 mg/mL | 18 ± 1 | 15 ± 2 |

| Deriv-05 | 1 mg/mL | 9 ± 1 | 7 ± 1 |

| Levofloxacin | 5 µ g/well | 25 ± 2 | 22 ± 1 |

| DMSO | 50 µL/well | 0 | 0 |

Section 3: Anticancer Activity Screening

Rationale & Scientific Principle

The acetamide scaffold is a key component of various anticancer agents, acting through mechanisms like kinase inhibition and apoptosis induction.[2] Therefore, screening N-(2-hydroxy-4-methoxyphenyl)acetamide derivatives for anticancer activity is a logical and promising endeavor. The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability and metabolic activity.[14] The assay's principle relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Culture and Seeding :

-

Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.[16]

-

Harvest the cells during their exponential growth phase and seed them into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well).[14][16]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to adhere.[14]

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

-

Include untreated control wells (cells in fresh medium only) and vehicle control wells (cells treated with the highest concentration of the solvent, e.g., DMSO).[14]

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Reaction and Measurement :

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[14]

-

Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

-